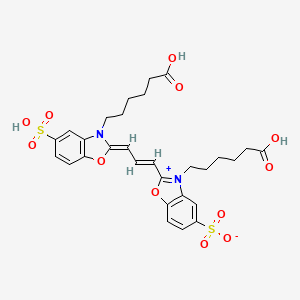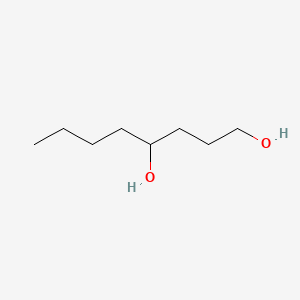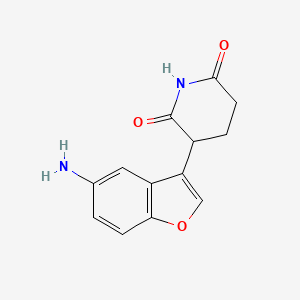
Cy2-diacid(diso3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cy2-diacid(diso3) is a chemical compound with the molecular formula C29H32N2O12S2 and a molecular weight of 664.7 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is often used as a fluorescent dye due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cy2-diacid(diso3) involves several steps, including the preparation of intermediate compounds and their subsequent reactions. One common method involves the use of N-hydroxysuccinimide esters of Cy2, Cy3, and Cy5 dyes . The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of Cy2-diacid(diso3) often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of ionic liquid catalysts has been explored to improve the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Cy2-diacid(diso3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Common reagents used in the reactions of Cy2-diacid(diso3) include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of Cy2-diacid(diso3) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfonic acid derivatives, while reduction reactions can yield amine derivatives .
Aplicaciones Científicas De Investigación
Cy2-diacid(diso3) has a wide range of scientific research applications. In chemistry, it is used as a fluorescent dye for labeling and detecting biomolecules . In biology, it is employed in various imaging techniques to study cellular processes and structures . In medicine, Cy2-diacid(diso3) is used in diagnostic assays and therapeutic research . Additionally, it has industrial applications in the production of high-performance materials and as a catalyst in chemical reactions .
Mecanismo De Acción
The mechanism of action of Cy2-diacid(diso3) involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths. This property is utilized in imaging and detection applications . The molecular targets and pathways involved in its action depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Cy2-diacid(diso3) include other fluorescent dyes such as Cy3 and Cy5 . These compounds share similar chemical structures and properties but differ in their specific applications and spectral characteristics .
Uniqueness: Cy2-diacid(diso3) is unique due to its specific molecular structure, which provides distinct fluorescent properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C29H32N2O12S2 |
|---|---|
Peso molecular |
664.7 g/mol |
Nombre IUPAC |
3-(5-carboxypentyl)-2-[(E,3Z)-3-[3-(5-carboxypentyl)-5-sulfo-1,3-benzoxazol-2-ylidene]prop-1-enyl]-1,3-benzoxazol-3-ium-5-sulfonate |
InChI |
InChI=1S/C29H32N2O12S2/c32-28(33)10-3-1-5-16-30-22-18-20(44(36,37)38)12-14-24(22)42-26(30)8-7-9-27-31(17-6-2-4-11-29(34)35)23-19-21(45(39,40)41)13-15-25(23)43-27/h7-9,12-15,18-19H,1-6,10-11,16-17H2,(H3-,32,33,34,35,36,37,38,39,40,41) |
Clave InChI |
SXVPUIITLHRLSU-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC2=C(C=C1S(=O)(=O)O)N(/C(=C/C=C/C3=[N+](C4=C(O3)C=CC(=C4)S(=O)(=O)[O-])CCCCCC(=O)O)/O2)CCCCCC(=O)O |
SMILES canónico |
C1=CC2=C(C=C1S(=O)(=O)O)N(C(=CC=CC3=[N+](C4=C(O3)C=CC(=C4)S(=O)(=O)[O-])CCCCCC(=O)O)O2)CCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-Phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B12102797.png)
![[2-Hydroxy-3-(1-phenylethylideneamino)propyl] 2-benzamido-3-phenylpropanoate](/img/structure/B12102798.png)


![[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B12102825.png)


![(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B12102841.png)
![N-[5-(3,3-dimethyl-2,4-dioxo-5-propan-2-ylpyrrolidin-1-yl)-3-hydroxy-4-methyl-5-oxopentan-2-yl]-2-(methylamino)propanamide](/img/structure/B12102842.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B12102873.png)


